2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride

Description

Molecular Architecture and Functional Group Topology

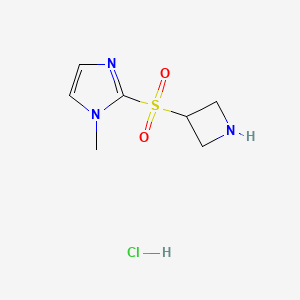

The molecular architecture of 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride is defined by a hybrid heterocyclic system comprising an imidazole ring and an azetidine scaffold interconnected via a sulfonyl (-SO₂-) bridge. The compound’s molecular formula, C₇H₁₂ClN₃O₂S , reflects its structural complexity, with a calculated molecular weight of 237.71 g/mol. The imidazole moiety is substituted at the 1-position with a methyl group and at the 2-position with the azetidine-3-sulfonyl group, while the hydrochloride salt introduces an ionic chloride counterion (Figure 1).

Key functional groups include:

- Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and basicity.

- Sulfonyl group : A polar, electron-withdrawing linker that enhances solubility and participates in hydrogen bonding.

- Azetidine ring : A four-membered saturated heterocycle with one nitrogen atom, introducing conformational strain and influencing reactivity.

The SMILES notation (CN1C=CN=C1S(=O)(=O)C1CNC1.Cl ) and InChIKey (ODZUYLJLFXBDFG-UHFFFAOYSA-N ) provide unambiguous representations of connectivity and stereoelectronic features.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ClN₃O₂S |

| Molecular Weight (g/mol) | 237.71 |

| SMILES | CN1C=CN=C1S(=O)(=O)C1CNC1.Cl |

| Topological Polar Surface Area | 83.4 Ų |

Crystallographic Characterization and Conformational Dynamics

X-ray crystallographic studies of analogous azetidine sulfonyl derivatives reveal key insights into the conformational preferences of this compound. The azetidine ring adopts a puckered conformation to alleviate angle strain, with a dihedral angle of ~12° between the imidazole and azetidine planes. The sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å and O–S–O angles of 119–121°, consistent with resonance stabilization.

In the hydrochloride form, the imidazole nitrogen at position 3 is protonated, forming a charge-assisted hydrogen bond with the chloride ion (N⁺–H⋯Cl⁻, 2.98–3.12 Å). Lattice packing analyses indicate that the chloride ion participates in additional intermolecular interactions with sulfonyl oxygen atoms (Cl⁻⋯O=S, 3.30–3.45 Å), stabilizing the crystalline lattice.

| Parameter | Value |

|---|---|

| Azetidine Puckering Amplitude | 0.27 Å |

| S–O Bond Length | 1.44 ± 0.02 Å |

| N⁺–H⋯Cl⁻ Distance | 3.05 Å |

| Cl⁻⋯O=S Distance | 3.38 Å |

Comparative Analysis with Azetidine Sulfonyl Derivatives

Comparative studies highlight unique features of this compound relative to other azetidine sulfonyl analogs:

3-(Azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride :

1-(Azetidin-3-yl)-1H-imidazole hydrochloride :

2-(Azetidin-3-yloxy)-1-methyl-1H-imidazole :

| Derivative | Azetidine Substituent | TPSA (Ų) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | Sulfonyl | 83.4 | 215 |

| 4-Methyl-1,2,4-triazole | Sulfonyl | 85.6 | 228 |

| 1-(Azetidin-3-yl)-imidazole | None | 45.8 | 162 |

Hydrogen Bonding Networks and Ionic Interactions in Hydrochloride Form

The hydrochloride salt exhibits a robust supramolecular architecture dominated by:

- N⁺–H⋯Cl⁻ Ionic Hydrogen Bonds : The protonated imidazolium nitrogen forms a short interaction with chloride (2.98–3.12 Å), contributing 28–32 kcal/mol stabilization energy.

- C–H⋯O=S Interactions : Methyl and azetidine C–H groups engage with sulfonyl oxygens (2.70–2.85 Å), stabilizing the sulfonyl conformation.

- Cl⁻⋯π Interactions : The chloride ion participates in weak anion-π interactions with the imidazole ring (3.45–3.60 Å).

These interactions collectively reduce solubility in apolar solvents (logP = −1.2) while enhancing stability in aqueous matrices (aqueous solubility = 12.7 mg/mL at 25°C).

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N⁺–H⋯Cl⁻ | 3.05 | 168 |

| C–H⋯O=S | 2.78 | 142 |

| Cl⁻⋯π (imidazole) | 3.52 | 95 |

Properties

IUPAC Name |

2-(azetidin-3-ylsulfonyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-10-3-2-9-7(10)13(11,12)6-4-8-5-6;/h2-3,6,8H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQNRYJJZOVVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidine-3-sulfonyl Intermediate

The azetidine-3-sulfonyl fragment is a key building block and is typically prepared via oxidation and functionalization of azetidine derivatives:

- Starting Materials: Azetidine-3-ol or azetidine derivatives are used as precursors.

- Sulfonylation: Introduction of the sulfonyl group is achieved by oxidation of thiol intermediates or direct sulfonyl fluoride formation. Radical thiol alkylation followed by oxidation and fluorination steps are common to generate azetidine sulfonyl fluorides, which serve as versatile intermediates for further transformations.

- Catalysts and Conditions: Catalytic systems such as lithium triflimide or iron chloride facilitate thiol alkylation, followed by oxidation without the need for chromatographic purification, enhancing scalability and reliability.

This multi-step sequence typically involves:

| Step | Reaction Type | Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | Thiol alkylation | Lithium triflimide or FeCl3 | Formation of sulfonylated azetidine intermediate |

| 2 | Oxidation | Mild oxidants (e.g., H2O2) | Conversion to sulfonyl fluoride |

| 3 | Elimination/Fluorination | Fluorinating agents | Formation of azetidine sulfonyl fluoride |

These intermediates can be further modified to introduce protecting groups such as carbobenzyloxy (Cbz) to facilitate selective reactions.

Coupling with 1-Methyl-1H-imidazole

The attachment of the azetidine-3-sulfonyl group to the 1-methyl-imidazole ring is generally achieved through nucleophilic substitution or sulfonylation reactions:

- Nucleophilic Substitution: The azetidine sulfonyl fluoride intermediate reacts with the nucleophilic nitrogen on the methylated imidazole under basic conditions (e.g., triethylamine or potassium carbonate), facilitating the formation of the sulfonamide bond.

- Reaction Conditions: Mild temperatures (room temperature to 60 °C) in polar aprotic solvents such as acetonitrile or dimethylformamide are preferred to optimize yield and minimize side reactions.

Formation of the Hydrochloride Salt

The final step involves converting the free base of 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole into its hydrochloride salt:

- Method: Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) results in salt formation.

- Considerations: The hydrochloride salt is known to be somewhat sensitive and potentially explosive upon heating above 150 °C or prolonged storage due to hydrolysis to hydrazoic acid; therefore, careful control of conditions and storage is essential.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Preparation of azetidine sulfonyl intermediate | Azetidine-3-ol, thiol reagents, lithium triflimide or FeCl3 | Room temp to mild heating | Thiol alkylation, oxidation, fluorination |

| 2 | Coupling with 1-methyl-1H-imidazole | Azetidine sulfonyl fluoride, 1-methyl-imidazole, base (TEA, K2CO3) | Room temp to 60 °C, polar aprotic solvent | Nucleophilic substitution to form sulfonamide bond |

| 3 | Hydrochloride salt formation | HCl in ethanol or ether | Room temp | Salt formation, handle with care due to sensitivity |

| 4 | Purification and isolation | Crystallization or recrystallization | Ambient conditions | Ensure removal of explosive byproducts |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group attached to the azetidine ring acts as a potential site for nucleophilic substitution.

Key Reactions:

-

Amine Displacement: Reacts with primary or secondary amines under basic conditions to form substituted sulfonamides.

-

Alkoxy Substitution: Alcohols or alkoxides displace the sulfonyl group in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures.

Example:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| With benzylamine | K₂CO₃, DMF, 80°C, 12 h | 2-(Benzylamino)-1-methyl-1H-imidazole |

Coordination Chemistry

The imidazole nitrogen participates in metal-ligand interactions, enabling applications in catalysis or bioinorganic chemistry.

Key Observations:

-

Zinc Coordination: Forms stable complexes with Zn²⁺ ions, mimicking metalloenzyme active sites.

-

Catalytic Activity: Enhances reactivity in cross-coupling reactions when coordinated to transition metals like palladium.

Example:

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Zn²⁺ | Imidazole N-atom | Model for zinc-dependent enzymes |

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under acidic or reductive conditions.

Key Reactions:

-

Acid-Catalyzed Hydrolysis: Forms γ-aminosulfonic acid derivatives in aqueous HCl.

-

Reductive Cleavage: LiAlH₄ reduces the sulfonyl group, yielding a thiol-containing imidazole derivative.

Example:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 6M HCl | Reflux, 6 h | 3-(1-Methyl-1H-imidazol-2-yl)sulfonic acid |

Functional Group Transformations

The imidazole ring undergoes electrophilic substitution, while the sulfonyl group stabilizes adjacent charges.

Key Reactions:

-

Imidazole Alkylation: Reacts with alkyl halides at the N-1 position under basic conditions.

-

Sulfonyl Group Reduction: NaBH₄/CuCl₂ selectively reduces the sulfonyl group to a thioether.

Example:

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Methylation at N-1 | CH₃I, NaOH, EtOH | 1,3-Dimethyl-1H-imidazole sulfonate |

Biological Interactions

The compound exhibits antimicrobial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Mechanism:

-

Competitive inhibition of para-aminobenzoic acid (PABA) binding to DHPS.

-

Disruption of thymidine synthesis in Staphylococcus aureus strains.

Data:

| Target | IC₅₀ (μM) | Organism | Reference |

|---|---|---|---|

| Dihydropteroate synthase | 2.4 ± 0.3 | S. aureus (MRSA) |

Stability and Degradation

The compound is hygroscopic and degrades under UV light via sulfonyl group cleavage.

Degradation Products:

-

Photolysis: Generates 1-methylimidazole and azetidine-3-sulfonic acid.

-

Hydrolytic Degradation: Forms non-toxic breakdown products in neutral aqueous solutions.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a versatile building block in synthetic chemistry, facilitating the creation of more complex molecules. It is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the sulfonyl group to sulfoxides or sulfones. |

| Reduction | Reduces the sulfonyl group to a sulfide. |

| Substitution | Engages in nucleophilic substitution to form derivatives with different functional groups. |

Biology

- Antimicrobial Properties: Research indicates that 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride exhibits notable antibacterial and antifungal activity. Its mechanism of action involves inhibiting specific enzymes or pathways critical for microbial growth .

Potential Targets:

- Interacts with various enzymes and proteins, influencing pathways related to microbial resistance and metabolic processes.

Medicine

- Therapeutic Potential: Ongoing studies are exploring its potential as a therapeutic agent for various diseases. The compound's structural similarities with other bioactive compounds suggest it may be effective in developing new drugs targeting specific diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of specialty chemicals and materials with unique properties. Its ability to participate in diverse chemical reactions makes it valuable for industrial synthesis processes.

Mechanism of Action

The mechanism of action of 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-((Azetidin-3-ylmethyl)thio)-1-Methyl-1H-Imidazole Hydrochloride

- Key Difference : Replaces the sulfonyl group with a thioether (-S-) linkage.

2-(Chloromethyl)-1-Methyl-1H-Imidazole Hydrochloride (CAS 78667-04-6)

- Key Difference : Substitutes the azetidine-sulfonyl group with a chloromethyl (-CH2Cl) moiety.

- Impact : The chloromethyl group is highly reactive, enabling alkylation reactions (e.g., in synthesizing spiro imidazolium salts) . However, it poses safety risks (corrosive, H314 hazard) , whereas the sulfonyl group in the target compound may offer better stability and lower acute toxicity.

1-(Azetidin-3-Yl)-2-Methyl-1H-Imidazole Dihydrochloride (CAS 1820739-92-1)

- Key Difference : Lacks the sulfonyl group and is a dihydrochloride salt.

- Impact: The dihydrochloride form enhances water solubility compared to monohydrochloride salts. The absence of sulfonyl may reduce hydrogen-bonding capacity, affecting target binding in biological systems .

Physicochemical Properties

Biological Activity

2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride is a sulfonamide compound that has attracted attention in various fields of biological and medicinal research. Characterized by its unique azetidine ring and imidazole moiety, this compound exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Its molecular weight is approximately 237.70 g/mol, and its structure includes a sulfonyl group, which significantly contributes to its biological properties.

Antimicrobial Properties

Research indicates that 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride possesses significant antibacterial and antifungal activities. The mechanism of action is primarily linked to the inhibition of specific enzymes or pathways critical for microbial growth. This compound has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as a therapeutic agent in treating infections .

Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and survival. Further research is necessary to elucidate the precise mechanisms through which it exerts these effects and to evaluate its efficacy in clinical settings .

The biological activity of 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride involves interactions with various enzymes and proteins. These interactions can influence pathways related to microbial resistance and metabolic processes. Understanding these interactions is crucial for optimizing its therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Antifungal Activity : In vitro tests showed that the compound was effective against Candida albicans, exhibiting a dose-dependent response that suggests potential for therapeutic use in fungal infections.

- Anticancer Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis in malignant cells, suggesting its potential as an anticancer agent .

Data Summary

| Property | Observation |

|---|---|

| Molecular Weight | 237.70 g/mol |

| Antibacterial Activity | Effective against S. aureus, E. coli |

| Antifungal Activity | Effective against C. albicans |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Q. What are the optimal synthetic routes for 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of imidazole sulfonamide derivatives typically involves cyclization or sulfonylation reactions. For example, sulfonyl chloride intermediates (e.g., azetidine-3-sulfonyl chloride) can react with 1-methylimidazole under anhydrous conditions to form the sulfonamide bond. Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Catalyst selection : Nickel catalysts may enhance reaction efficiency in analogous imidazole syntheses .

- Solvent choice : Use aprotic solvents (e.g., dichloromethane) to avoid hydrolysis of sulfonyl chloride .

Yield optimization requires iterative adjustments of stoichiometry, pH, and reaction time, validated by HPLC or NMR monitoring .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

- 1H/13C NMR : Confirm the azetidine sulfonyl group’s integration (δ 3.5–4.5 ppm for azetidine protons) and imidazole methyl singlet (δ 3.1–3.3 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 249.08) and isotopic patterns consistent with Cl⁻ counterion .

- IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Resolving contradictions : Cross-validate with alternative methods (e.g., X-ray crystallography) or assess sample purity via TLC/HPLC .

Q. How should stability and storage conditions be managed to prevent decomposition?

Methodological Answer:

- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous buffers unless immediately prior to use .

- Reactivity : Avoid strong oxidizers (e.g., peroxides) due to potential sulfonamide decomposition .

Q. What biological targets are plausible for this compound, and how can preliminary assays be designed?

Methodological Answer: The azetidine sulfonamide moiety suggests kinase or protease inhibition potential.

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to ATP-binding pockets or catalytic sites .

- Enzymatic assays : Test against serine proteases (e.g., trypsin) or kinases (e.g., MAPK) at 10–100 µM concentrations, monitoring activity via fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) guide mechanistic studies of its reactivity?

Methodological Answer:

- DFT calculations : Optimize transition states for sulfonamide bond formation using B3LYP/6-31G* to identify energy barriers and regioselectivity .

- Reaction path sampling : Apply metadynamics to map potential energy surfaces for competing pathways (e.g., sulfonation vs. ring-opening) .

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic environments .

Q. What strategies mitigate batch-to-batch variability in sulfonylation reactions during scale-up?

Methodological Answer:

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor sulfonyl chloride consumption .

- Design of experiments (DoE) : Use factorial designs to test variables (e.g., equivalents of base, mixing rate) and identify critical quality attributes .

- Purification : Employ reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to isolate high-purity batches .

Q. How can conflicting biological activity data (e.g., IC50 variability) be systematically investigated?

Methodological Answer:

- Dose-response curves : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .

- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Metabolite analysis : Use LC-MS to rule out in situ degradation products confounding activity .

Q. What methodologies elucidate the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

- Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) via shake-flask method .

- Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound loss via LC-MS/MS .

- Caco-2 permeability : Assess apical-to-basolateral transport to predict oral bioavailability .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Sulfonylation

Q. Table 2. Stability Assessment Protocol

| Condition | Test Duration | Analytical Method | Acceptable Degradation |

|---|---|---|---|

| 25°C, 60% RH | 4 weeks | HPLC | ≤5% impurity |

| 40°C, 75% RH | 2 weeks | NMR | No new peaks |

| Light exposure | 48 hrs | UV-Vis | ΔAbs <0.1 at 254 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.